N-(1-cyanocyclopentyl)-2-[(5-methylpyridin-2-yl)sulfanyl]acetamide
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Overview
Description
N-(1-cyanocyclopentyl)-2-[(5-methylpyridin-2-yl)sulfanyl]acetamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a cyanocyclopentyl group, a methylpyridinyl sulfanyl moiety, and an acetamide functional group, which together contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclopentyl)-2-[(5-methylpyridin-2-yl)sulfanyl]acetamide typically involves multiple steps:
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Formation of the Cyanocyclopentyl Intermediate
Starting Material: Cyclopentanone
Reagents: Sodium cyanide, ammonium chloride
Conditions: Aqueous medium, reflux
Reaction: Cyclopentanone reacts with sodium cyanide and ammonium chloride to form 1-cyanocyclopentane.
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Synthesis of the Methylpyridinyl Sulfanyl Intermediate
Starting Material: 5-methyl-2-chloropyridine
Reagents: Sodium sulfide
Conditions: Organic solvent, elevated temperature
Reaction: 5-methyl-2-chloropyridine reacts with sodium sulfide to form 5-methyl-2-pyridinyl sulfide.
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Coupling Reaction
Starting Materials: 1-cyanocyclopentane, 5-methyl-2-pyridinyl sulfide
Reagents: Base (e.g., sodium hydride), acetamide
Conditions: Organic solvent, inert atmosphere
Reaction: The intermediates are coupled in the presence of a base to form this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Potassium permanganate, hydrogen peroxide
Conditions: Aqueous or organic solvent, controlled temperature
Products: Oxidized derivatives of the pyridinyl sulfanyl moiety.
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Reduction
Reagents: Lithium aluminum hydride, sodium borohydride
Conditions: Organic solvent, low temperature
Products: Reduced forms of the cyanocyclopentyl group.
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Substitution
Reagents: Halogenating agents (e.g., bromine, chlorine)
Conditions: Organic solvent, room temperature
Products: Halogenated derivatives of the acetamide group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Tetrahydrofuran, dichloromethane, ethanol
Catalysts: Palladium on carbon, platinum oxide
Scientific Research Applications
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Medicinal Chemistry
Drug Development: Potential use as a scaffold for designing new pharmaceuticals targeting specific enzymes or receptors.
Antimicrobial Agents: Investigation into its efficacy against bacterial or fungal pathogens.
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Materials Science
Polymer Synthesis: Use as a monomer or cross-linking agent in the production of advanced polymers.
Catalysis: Potential role as a ligand in catalytic processes.
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Biological Research
Enzyme Inhibition: Study of its effects on various enzymes to understand its mechanism of action.
Cell Signaling: Exploration of its impact on cellular signaling pathways.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclopentyl)-2-[(5-methylpyridin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of these targets. The cyanocyclopentyl group may enhance binding affinity, while the pyridinyl sulfanyl moiety could influence the compound’s electronic properties, affecting its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
N-(1-cyanocyclopentyl)-2-[(5-methylpyridin-2-yl)sulfanyl]acetamide: can be compared with other compounds featuring similar functional groups:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyanocyclopentyl group, in particular, may enhance its stability and binding interactions compared to similar compounds.
Properties
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(5-methylpyridin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-11-4-5-13(16-8-11)19-9-12(18)17-14(10-15)6-2-3-7-14/h4-5,8H,2-3,6-7,9H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAUNCRFLFCPIEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)SCC(=O)NC2(CCCC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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